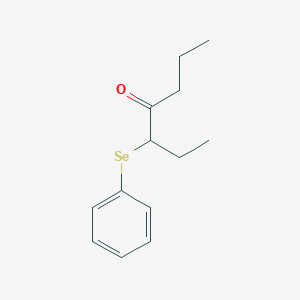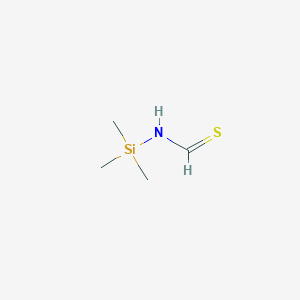
N-(Trimethylsilyl)methanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylsilyl)methanethioamide is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methanethioamide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Trimethylsilyl)methanethioamide can be synthesized through the reaction of methanethioamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl derivative by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trimethylsilyl)methanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield methanethioamide and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis yields methanethioamide and trimethylsilanol, while oxidation may produce sulfoxides or sulfones.
Applications De Recherche Scientifique
N-(Trimethylsilyl)methanethioamide has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development, particularly in modifying pharmacokinetic properties of therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(Trimethylsilyl)methanethioamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for sensitive functional groups during chemical synthesis, preventing unwanted side reactions. Additionally, the sulfur atom in the methanethioamide moiety can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethioamide: The parent compound without the trimethylsilyl group.
Trimethylsilyl Chloride: A reagent used in the synthesis of silylated derivatives.
Thioacetamide: A sulfur analog of acetamide with similar reactivity.
Uniqueness
N-(Trimethylsilyl)methanethioamide is unique due to the presence of the trimethylsilyl group, which imparts increased volatility and stability compared to its non-silylated counterparts. This makes it particularly useful in analytical applications and as a protecting group in synthetic chemistry .
Propriétés
Numéro CAS |
58065-66-0 |
|---|---|
Formule moléculaire |
C4H11NSSi |
Poids moléculaire |
133.29 g/mol |
Nom IUPAC |
N-trimethylsilylmethanethioamide |
InChI |
InChI=1S/C4H11NSSi/c1-7(2,3)5-4-6/h4H,1-3H3,(H,5,6) |
Clé InChI |
BPASVHIRBZGNGI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


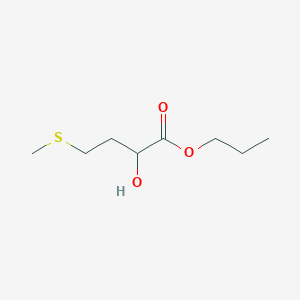
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

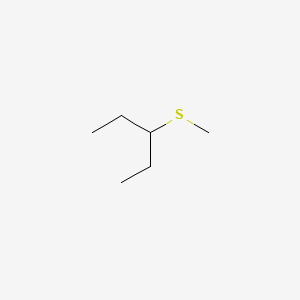
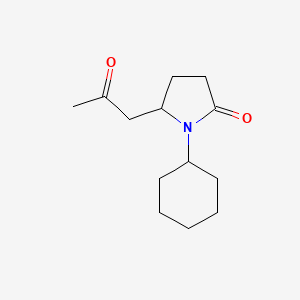
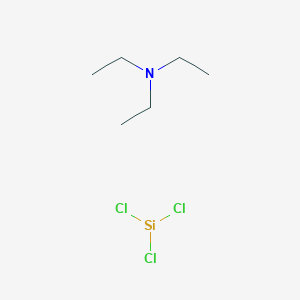
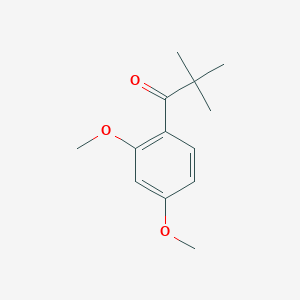
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)


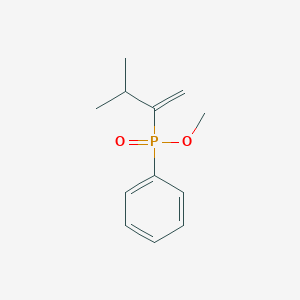
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
